molecular formula C20H29N3O3S B029315 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)benzenesulfonamide CAS No. 1146967-60-3

4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)benzenesulfonamide

Cat. No. B029315
M. Wt: 400.6 g/mol
InChI Key: NUMJNKDUHFCFJO-NYFGYQHGSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide compounds involves various chemical strategies, often starting from specific benzenesulfonamide derivatives. The process can include the reaction of different benzaldehyde derivatives with aminobenzenesulfonamides in the presence of catalysts or other reagents to form the desired product. Detailed synthetic pathways explore the interaction between molecular structures to achieve high-affinity inhibitors or other targeted properties of the sulfonamide derivatives Ümit Ceylan et al., 2015; S. Röver et al., 1997.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized using techniques such as FT-IR, NMR (1H and 13C), UV-Vis, and X-ray crystallography. These methods provide insights into the compound's crystalline structure, including bond lengths, angles, and overall geometry. Computational methods like density functional theory (DFT) calculations are employed to predict vibrational frequencies, chemical shifts, and molecular electrostatic potential, aiding in understanding the molecule's electronic structure Ümit Ceylan et al., 2015.

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, highlighting their reactivity and potential for diverse applications. These reactions can lead to the formation of complex molecular structures with specific biochemical activities. For instance, N-alkylation reactions involving aminobenzenesulfonamides with alcohols demonstrate the compound's versatility in forming new derivatives with different functionalities Lei Lu et al., 2015.

properties

IUPAC Name

4-amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S/c1-15(2)13-23(27(25,26)18-10-8-17(21)9-11-18)14-20(24)19(22)12-16-6-4-3-5-7-16/h3-11,15,19-20,24H,12-14,21-22H2,1-2H3/t19-,20+/m0/s1/i1D3,2D3,13D2,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMJNKDUHFCFJO-NYFGYQHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N(C[C@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)benzenesulfonamide

Synthesis routes and methods

Procedure details

The obtained solution was then cooled to 40±3° C. followed by the addition of water. Adjustment of the pH of the solution to around 9.5 with aqueous solution of sodium hydroxide gave crystals 4-Amino-N-(3-amino-2-hydroxy-4-phenyl-butyl)-N-isobutyl-benzenesulfonamide. Additional water was added to this solution to adjust the concentration of 4-Amino-N-(3-amino-2-hydroxy-4-phenyl-butyl)-N-isobutyl-benzenesulfonamide to 5.5-5.8 wt %, and then this solution was cooled to 6±4° C. The resulting crystals were filtered off and washed with a mixed solution composed of water and ethanol and then washed with water. The resulting wet crystals were subjected to vacuum drying to give the product of (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-amino-benzenesulfonamide. Yields were 75˜85% based on (1-Benzyl-2-hydroxy-3-[isobutyl-(4-nitro-benzenesulfonyl)-amino]-propyl)-carbamic acid tert-butyl ester.
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